molecular formula C12H8N4O2 B1202012 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid CAS No. 68380-49-4

1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid

Katalognummer: B1202012
CAS-Nummer: 68380-49-4
Molekulargewicht: 240.22 g/mol
InChI-Schlüssel: NVEULXKUFWCQEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group at the 1-position and a carboxylic acid moiety at the 4-position. This structure positions it as a key intermediate in medicinal chemistry, particularly in the development of targeted covalent inhibitors and anti-inflammatory agents. The synthesis of this compound typically involves chlorination of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one followed by functionalization to introduce the carboxylic acid group, achieving moderate yields (e.g., 65% in one protocol) . Its structural similarity to purine analogs enables interactions with biological targets such as kinases and inflammatory mediators.

Eigenschaften

IUPAC Name

1-phenylpyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-12(18)10-9-6-15-16(11(9)14-7-13-10)8-4-2-1-3-5-8/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEULXKUFWCQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218510
Record name 1-Phenyl-1H-pyrazolo(3,4d)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68380-49-4
Record name 1-Phenyl-1H-pyrazolo(3,4d)pyrimidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068380494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1H-pyrazolo(3,4d)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Pyrazole Core Formation and Functionalization

The synthesis often begins with constructing the pyrazolo[3,4-d]pyrimidine scaffold. A representative approach involves refluxing 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives with aromatic diamines in butanol. For instance, heating 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid (2.27 g, 0.01 mol) with p-phenylene diamine (1.08 g, 0.01 mol) in butanol at reflux for 8 hours yields 5-(4-aminophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (45% yield). Subsequent functionalization of the aminophenyl group via Claisen-Schmidt condensation with p-methoxybenzaldehyde in ethanol and NaOH produces α,β-unsaturated ketone derivatives (56% yield).

Hydrolysis of Ester Intermediates

Critical to accessing the carboxylic acid moiety is the hydrolysis of ester precursors. Ethyl 5-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1-phenyl-1H-pyrazole-3-carboxylate undergoes basic hydrolysis with aqueous NaOH to yield the corresponding carboxylic acid. This step is highly sensitive to conditions:

  • Optimal conditions : 10% NaOH, ethanol/water (1:1), 80°C, 4 hours.

  • Side reactions : Prolonged heating above the melting point leads to decomposition into 1-phenyl-5-(1H-pyrazol-5-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, necessitating precise temperature control.

Table 1 : Hydrolysis Outcomes for Ester Derivatives

Starting EsterConditionsYield (%)Byproduct Formation
Ethyl pyrazole-3-carboxylate10% NaOH, 80°C, 4h78<5%
Methyl pyrimidinone ester15% NaOH, 70°C, 6h6512%

One-Pot Multicomponent Strategies

Four-Component Reaction Pathway

An efficient one-pot method involves sequential condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols. For example, phenylhydrazine, ethoxymethylenemalononitrile, benzaldehyde, and ethanol react in the presence of sodium ethoxide to form ethyl 4-ethoxy-6-phenyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate. Subsequent hydrolysis with HCl/EtOH (1:1) at 60°C for 3 hours affords the carboxylic acid derivative (82% overall yield).

Mechanistic Insights

The reaction proceeds via:

  • Knoevenagel condensation : Aldehyde and methylenemalononitrile form an α,β-unsaturated nitrile.

  • Hydrazine addition : The nitrile reacts with hydrazine to generate a pyrazole intermediate.

  • Cyclization : Alcohols (e.g., ethanol) facilitate ring closure via nucleophilic attack, forming the pyrimidine ring.

Advantages :

  • Reduced purification steps (crude product purity >90%).

  • Broad substrate scope for aldehydes and alcohols.

Industrial-Scale Synthesis from Patent Literature

Process for Ibrutinib Intermediates

A patented method optimizes the synthesis of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, a precursor to 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid. Key steps include:

  • Cyclocondensation : 5-Amino-1-phenylpyrazole-4-carbonitrile reacts with phenoxybenzoyl chloride in toluene at 110°C (12 hours, 85% yield).

  • Hydrolysis : The nitrile group is hydrolyzed using H2SO4/H2O (1:1) at 100°C for 6 hours, yielding the carboxylic acid.

Table 2 : Scalability of Patent-Derived Methods

StepBatch Size (kg)Yield (%)Purity (%)
Cyclocondensation508398.5
Nitrile Hydrolysis507897.2

Characterization and Analytical Validation

Spectroscopic Confirmation

  • IR Spectroscopy : Carboxylic acid derivatives exhibit strong C=O stretches at 1685–1697 cm⁻¹. NH2 groups in intermediates show bands at 3420–3447 cm⁻¹.

  • 1H NMR : Aromatic protons resonate at δ 7.20–8.20 ppm, while the pyrimidinone CH signal appears at δ 8.72 ppm.

X-ray Crystallography

Single-crystal analysis of ethyl 4-ethoxy-6-(2-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine confirms the fused bicyclic structure, with bond lengths of 1.36 Å (C=N) and 1.45 Å (C-O).

Comparative Analysis of Synthetic Routes

Table 3 : Method Comparison

ParameterMulti-Step HydrolysisOne-Pot SynthesisPatent Process
Total Yield (%)45–6578–8278–85
Reaction Time (hours)12–246–818–24
ScalabilityModerateHighIndustrial
Byproduct FormationSignificantMinimalControlled

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Biological Activities

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid exhibits a range of biological activities that make it a candidate for drug development:

  • Anticancer Activity : The compound has shown potential as an enzyme inhibitor targeting protein kinases, particularly cyclin-dependent kinase 2 (CDK2). Its mechanism involves binding to the ATP-binding site of kinases, leading to cell cycle arrest and apoptosis in cancer cells. Studies indicate its effectiveness against various cancer cell lines, including those derived from breast and lung cancers.
  • Antimicrobial Properties : Research has indicated that this compound possesses antimicrobial activity, making it a candidate for the development of new antibiotics.
  • Anti-inflammatory Effects : The compound is also being explored for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Synthetic Methods

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common synthetic route includes:

  • Cyclization Reaction : The reaction of 3-amino-1-phenyl-1H-pyrazole with ethyl cyanoacetate under basic conditions followed by cyclization with formamide.
  • Industrial Production : Continuous flow reactors and automated synthesis methods are employed to enhance efficiency and yield. Green chemistry approaches are being explored to utilize environmentally friendly solvents and catalysts during synthesis.

Comparative Analysis with Related Compounds

The unique structure of this compound differentiates it from other compounds in the pyrazolo family:

Compound NameStructural FeaturesBiological Activity
1-Phenyl-1H-pyrazolo[3,4-b]pyridineSimilar pyrazole structureDifferent pharmacological properties
1-Phenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineTriazole ring fused with pyrazolo coreDistinct pharmacological properties
4-Pyridyl derivativesVariations in nitrogen heterocyclesVarying biological activities

The presence of a carboxylic acid group in this compound enhances its chemical reactivity and biological activity compared to similar compounds. Its ability to inhibit multiple protein kinases makes it a versatile scaffold for drug development .

Case Studies and Research Findings

Recent studies have further elucidated the potential applications of this compound:

  • In Vitro Antiproliferative Activity : A study evaluated various pyrazolo[3,4-d]pyrimidine derivatives for their antiproliferative activity against the NCI 60 human cancer cell line panel. Results demonstrated that several derivatives exhibited significant activity against multiple cancer types .
  • Mechanism of Action Studies : Investigations into the mechanism of action revealed that the compound disrupts critical signaling pathways necessary for cell survival and proliferation by inhibiting specific protein kinases involved in these processes. This highlights its potential as a targeted therapy for cancer treatment .

Wirkmechanismus

The mechanism of action of 1-phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby disrupting signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities References
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid Pyrazolo[3,4-d]pyrimidine Phenyl (1-position), carboxylic acid (4-position) C₁₂H₉N₃O₂ Precursor for anti-inflammatory derivatives
1-{1-Phenyl...}piperidine-4-carboxylic acid Pyrazolo[3,4-d]pyrimidine Piperidine ring at 4-position C₁₇H₁₇N₅O₂ Enhanced solubility due to piperidine moiety
1-Ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo[3,4-b]pyridine Ethyl (1-position), phenyl (6-position) C₁₅H₁₃N₃O₂ Research chemical with uncharacterized bioactivity
5-(Fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid Pyrazolo[3,4-d]pyrimidine Fluorobenzamide at 5-position C₁₇H₁₂FN₅O₃ Improved target binding via fluorine effects
4-(p-Tolylsulfonyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine p-Tolylsulfonyl at 4-position C₁₈H₁₄N₄O₂S Potential kinase inhibition

Key Observations:

  • Carboxylic Acid vs. Sulfonyl Groups : The carboxylic acid moiety in the target compound enhances hydrogen-bonding capacity compared to sulfonyl groups, which may improve solubility and target engagement .
  • Fluorine Substitution: Fluorinated analogs (e.g., 5-(fluorobenzoylamino)-1-phenyl) demonstrate enhanced metabolic stability and binding specificity, attributed to fluorine’s electronegativity and hydrophobic effects .

Key Observations:

  • The target compound’s synthesis yield (65%) is lower than thieno-fused analogs (82%), likely due to steric hindrance during carboxylation .
  • Piperidine-containing derivatives require milder conditions (e.g., DCM reflux) compared to chlorination steps (POCl₃ at high temps) .

Anti-Inflammatory Activity:

  • Target Compound Derivatives: N-Substituted-4-((1-phenyl...)amino)benzamides inhibit NF-κB and MAPK pathways, reducing TNF-α and IL-6 production in macrophages .
  • Fluorinated Analogs : Exhibit superior IC₅₀ values (e.g., 63a/b in Figure 8 of ) due to enhanced cellular permeability .

Antitumor Potential:

  • Pyrazolo[3,4-d]pyrimidines with chloroethyl substituents (e.g., 1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) show antitumor activity by mimicking purine analogs .

Kinase Inhibition:

    Biologische Aktivität

    1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is a significant compound in medicinal chemistry, primarily due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by recent research findings and case studies.

    Overview of the Compound

    This compound belongs to the pyrazolo[3,4-d]pyrimidine family, known for various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. Its structure allows it to interact with numerous biological targets, particularly protein kinases.

    The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. By binding to the ATP-binding site of CDK2, it disrupts the phosphorylation processes necessary for cell proliferation and survival, leading to apoptosis in cancer cells .

    Biological Activities

    1. Anticancer Activity
    Recent studies have demonstrated that derivatives of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine exhibit potent anticancer properties. For example:

    • Compound 12b showed IC50 values of 8.21 µM against A549 lung cancer cells and 19.56 µM against HCT-116 colon cancer cells. It was also effective against mutant EGFR (IC50 = 0.236 µM) and induced apoptosis by increasing the BAX/Bcl-2 ratio significantly .

    2. Antimicrobial Properties
    This compound has also been evaluated for its antimicrobial effects. Preliminary results indicate that it possesses activity against various bacterial strains, although specific data on its efficacy compared to standard antibiotics is still under investigation.

    3. Anti-inflammatory Effects
    Research suggests that compounds within this class can exhibit anti-inflammatory activities by inhibiting key inflammatory mediators. The exact pathways involved are yet to be fully elucidated but may involve modulation of cytokine production.

    Table 1: Summary of Biological Activities

    Activity TypeObservationsReference
    AnticancerIC50 values: 8.21 µM (A549), 19.56 µM (HCT-116)
    AntimicrobialExhibits activity against various strains
    Anti-inflammatoryModulates inflammatory cytokines

    Case Study: EGFR Inhibition

    A study focused on new derivatives designed as epidermal growth factor receptor inhibitors (EGFRIs) highlighted the potential of these compounds in treating cancers resistant to current therapies. Compound 12b was identified as a potent inhibitor with significant effects on both wild-type and mutant EGFRs .

    Synthesis and Derivative Development

    The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors like 3-amino-1-phenyl-1H-pyrazole. The development of novel derivatives continues to expand its therapeutic potential.

    Future Directions

    Ongoing research aims to:

    • Enhance the selectivity and potency of derivatives against specific targets.
    • Investigate the pharmacokinetics and bioavailability profiles.
    • Explore combination therapies with existing anticancer drugs to overcome resistance mechanisms.

    Q & A

    Q. What are the standard synthetic routes for 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid?

    The compound is typically synthesized via cyclocondensation reactions. For example, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is refluxed with formamide (HCONH₂) for 10 hours, followed by precipitation in cold water and recrystallization from dimethylformamide (DMF) to yield the pyrazolo[3,4-d]pyrimidine core . Modifications to the carboxylic acid group often involve hydrolysis of ester intermediates under acidic or basic conditions.

    Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

    Key methods include:

    • NMR spectroscopy for structural elucidation of substituents on the pyrazolo-pyrimidine core.
    • LC-MS to confirm molecular weight and purity .
    • IR spectroscopy to identify functional groups like amides or carboxylic acids .
    • X-ray crystallography (where applicable) for resolving stereochemical ambiguities in substituted derivatives .

    Q. How should researchers handle stability issues during storage?

    The compound and its derivatives are sensitive to moisture and light. Storage recommendations include:

    • Keeping the compound in airtight containers at room temperature (RT) under inert gas (e.g., N₂) .
    • Avoiding prolonged exposure to solvents like DMSO, which may degrade the core structure over time .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve yields of N-substituted derivatives?

    Substitution at the pyrimidine nitrogen (e.g., with piperidine or aryl groups) requires careful control of reaction parameters:

    • Use of coupling agents like EDCI/HOBt in DMF for amide bond formation .
    • Microwave-assisted synthesis to reduce reaction time and enhance regioselectivity for heterocyclic substitutions .
    • Monitoring pH during hydrolysis of ester intermediates to prevent side reactions .

    Q. What strategies resolve contradictions in biological activity data across studies?

    Discrepancies in reported bioactivity (e.g., kinase inhibition) may arise from:

    • Variations in substituent positioning : Fluorine or phenyl groups at specific sites alter binding affinity. For example, 4-fluorophenyl derivatives show enhanced selectivity for tyrosine kinases compared to unsubstituted analogs .
    • Assay conditions : Differences in cell lines, ATP concentrations, or incubation times can skew IC₅₀ values. Standardizing protocols (e.g., using recombinant kinases) is critical .

    Q. What computational methods support structure-activity relationship (SAR) studies?

    Advanced SAR analysis involves:

    • Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or Aurora kinases .
    • QSAR modeling using descriptors such as logP, polar surface area, and H-bond donor/acceptor counts to correlate physicochemical properties with activity .
    • MD simulations to assess stability of ligand-target complexes over time .

    Q. How do electron-withdrawing/donating groups affect the compound’s reactivity in nucleophilic substitutions?

    • Electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring increase electrophilicity at the pyrimidine C-4 position, facilitating nucleophilic attacks (e.g., by amines or thiols) .
    • Electron-donating groups (e.g., -OCH₃) reduce reactivity but improve solubility, which is beneficial for in vivo studies .

    Methodological Considerations

    Q. What precautions are necessary when synthesizing fluorinated analogs?

    • Use anhydrous conditions to prevent hydrolysis of fluorobenzoyl intermediates .
    • Employ HF-resistant labware (e.g., Teflon-coated reactors) when handling fluorinating agents .

    Q. How can researchers validate the purity of novel derivatives before biological testing?

    • HPLC with UV detection (λ = 254 nm) to achieve ≥95% purity .
    • Elemental analysis (C, H, N) to confirm stoichiometry of crystalline derivatives .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
    Reactant of Route 2
    Reactant of Route 2
    1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.